REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=O.C1(C)C=CC=CC=1>O>[O:5]1[C:4]2[CH:11]=[CH:12][CH:13]=[CH:14][C:3]=2[CH:1]=[C:6]1[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(OCC(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
111 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 111° C., without the water trap, until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a water trap
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
ADDITION
|
Details
|
Diazabicyclounde-7-ene (DBU) (65 g) was then added
|
Type
|
DISTILLATION
|
Details
|
Most of the solvent (90%) was then distilled off
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
ethyl acetate (1,000 ml) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
the organic solution washed with 2N HCl (2×1,000 ml)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
A small sample was purified for the purpose of structure elucidation
|
Type
|
DISSOLUTION
|
Details
|
the crude material (2 g) was dissolved in ethyl ether
|
Type
|
WASH
|
Details
|
washed with 1N KOH
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
the material was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue was crystallized from isopropanol
|
Name
|
|
Type
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |